Isoform Discrimination with BATCP Paired Substrate
MOCPAC is engineered to be preferentially deacetylated by HDAC1, with minimal cross-reactivity toward HDAC6 [1]. In a validated HeLa cell-based UHPLC-MS assay, MOCPAC deacetylation specifically reports HDAC1 activity, while the analog substrate BATCP reports HDAC6 activity [2]. This functional selectivity enables dual-isoform monitoring in a single cellular system without antibody-based detection.
| Evidence Dimension | Isoform-specific deacetylation |
|---|---|
| Target Compound Data | Selective for HDAC1 (class I) over HDAC6 (class II) |
| Comparator Or Baseline | BATCP (selective for HDAC6); MAL (non-selective pan-HDAC substrate) |
| Quantified Difference | Qualitative selectivity demonstrated in cell-based assays; no cross-reactivity observed for HDAC6 |
| Conditions | HeLa cells, 21 µM substrate concentration, UHPLC-ESI-MS/MS detection |
Why This Matters
Enables unambiguous assignment of inhibitory effects to HDAC1 versus HDAC6, reducing false negatives in isoform-selective drug screening.
- [1] Simões-Pires CA, Zwick V, Cretton S, Cuendet M. Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS. J Vis Exp. 2017;(126):55878. View Source
- [2] Simões-Pires CA, Zwick V, Cretton S, Cuendet M. Simultaneous Measurement of HDAC1 and HDAC6 Activity in HeLa Cells Using UHPLC-MS. J Vis Exp. 2017;(126):55878. View Source
